molecular formula C16H15N3OS2 B5709549 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide

4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B5709549
M. Wt: 329.4 g/mol
InChI Key: BCBRYVOGJTWTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTB is a thiadiazole derivative that has been synthesized through a number of methods and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it has been suggested that it may act through the inhibition of various enzymes and signaling pathways. In cancer research, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. In neuroprotection, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In anti-inflammatory effects, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activity of NF-κB, which is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. In cancer research, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In neuroprotection, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to protect against oxidative stress and improve neuronal survival. In anti-inflammatory effects, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to reduce inflammation and cytokine production.

Advantages and Limitations for Lab Experiments

4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for lab experiments, including its high yield and potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide, including further research into its mechanism of action and potential applications in various fields. In cancer research, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide may be further studied for its potential as a therapeutic agent. In neuroprotection, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide may be further studied for its potential in the treatment of neurodegenerative diseases. In anti-inflammatory effects, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide may be further studied for its potential in the treatment of inflammatory diseases. Additionally, further research may be conducted to optimize the synthesis method of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide and improve its yield.

Synthesis Methods

4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide can be synthesized through a number of methods, including the reaction of 2-aminothiophenol with 4-bromobutanoyl chloride, followed by the reaction with thiosemicarbazide and then cyclization with acetic anhydride. Another method involves the reaction of 2-aminothiophenol with 4-bromobutanoyl chloride, followed by the reaction with thiosemicarbazide and then cyclization with acetic anhydride. The yield of 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide through these methods has been reported to be around 80%.

Scientific Research Applications

4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to protect against oxidative stress and improve neuronal survival. In anti-inflammatory effects, 4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to reduce inflammation and cytokine production.

properties

IUPAC Name

4-phenyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-14(10-4-8-12-6-2-1-3-7-12)17-16-19-18-15(22-16)13-9-5-11-21-13/h1-3,5-7,9,11H,4,8,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBRYVOGJTWTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NN=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

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